2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide
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Overview
Description
2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide is a complex organic compound with the molecular formula C27H26N2O and a molecular weight of 394.50814 g/mol . This compound is known for its unique structure, which includes a quinoline ring, a phenyl group, and an isopropylphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline ring and the subsequent attachment of the phenyl and isopropylphenyl groups. One common method for synthesizing quinoline derivatives is the Pfitzinger reaction, which involves the condensation of an aryl amine with a β-ketoester. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the quinoline ring.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds, using palladium catalysts and boron reagents.
Scientific Research Applications
2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline ring structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-phenyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}quinoline-4-carboxamide can be compared to other quinoline derivatives, such as:
N-[1-(4-isopropylphenyl)ethyl]-2-(2-thienyl)acetamide: This compound has a similar structure but includes a thienyl group instead of a phenyl group.
N-[1-(4-isopropylphenyl)ethyl]-2-methylcyclopropanecarboxamide: This compound features a cyclopropane ring, which alters its chemical properties and reactivity.
The unique combination of the quinoline ring, phenyl group, and isopropylphenyl group in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H26N2O |
---|---|
Molecular Weight |
394.5g/mol |
IUPAC Name |
2-phenyl-N-[1-(4-propan-2-ylphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-18(2)20-13-15-21(16-14-20)19(3)28-27(30)24-17-26(22-9-5-4-6-10-22)29-25-12-8-7-11-23(24)25/h4-19H,1-3H3,(H,28,30) |
InChI Key |
APDIXDNQTCIWKB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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